CID 156594531
Description
CID 156594531 corresponds to oscillatoxin E, a marine-derived cyclic polyketide isolated from cyanobacteria of the genus Oscillatoria. Oscillatoxins are characterized by their macrocyclic lactone backbone with varying substituents, which dictate their biological activity and substrate specificity. Oscillatoxin E features a 20-membered macrocycle with a conjugated diene system, a hydroxyl group at C-3, and a methylated side chain at C-30 (Figure 1D) . These structural elements contribute to its role as a potent inhibitor of protein phosphatases, particularly PP1 and PP2A, making it relevant in studies of cellular signaling pathways and toxin-mediated pathologies.
Properties
Molecular Formula |
H2NaNbO |
|---|---|
Molecular Weight |
133.911 g/mol |
InChI |
InChI=1S/Na.Nb.H2O/h;;1H2 |
InChI Key |
HVFKKAYYFRMKQD-UHFFFAOYSA-N |
Canonical SMILES |
O.[Na].[Nb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium niobate can be synthesized through various methods, including:
Hydrothermal Method: This involves reacting niobium pentoxide (Nb₂O₅) with sodium hydroxide (NaOH) under high temperature and pressure conditions.
Solid-State Reaction: This method involves mixing niobium pentoxide with sodium carbonate (Na₂CO₃) and heating the mixture to high temperatures to form sodium niobate.
Sol-Gel Method: This involves the hydrolysis and polycondensation of niobium alkoxides in the presence of sodium precursors.
Industrial Production Methods: Industrial production of sodium niobate typically involves the solid-state reaction method due to its scalability and cost-effectiveness. The process requires precise control of temperature and stoichiometry to ensure the formation of phase-pure sodium niobate .
Types of Reactions:
Oxidation and Reduction: Sodium niobate can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Substitution Reactions: Sodium niobate can participate in substitution reactions where sodium ions are replaced by other cations, such as potassium or lithium, to form mixed niobates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are typical reducing agents.
Substitution Reactions: These reactions often occur in aqueous solutions at elevated temperatures.
Major Products:
Scientific Research Applications
Sodium niobate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology and Medicine: Investigated for its cytotoxicity and antioxidant activity, making it a potential candidate for biomedical applications.
Energy Storage: Used in the development of lead-free antiferroelectric materials for energy storage applications.
Mechanism of Action
The mechanism by which sodium niobate exerts its effects is primarily through its piezoelectric and ferroelectric properties. The compound’s ability to generate an electric charge in response to mechanical stress makes it valuable in various applications. The molecular targets and pathways involved include the modulation of electric fields and the polarization of the material under stress .
Comparison with Similar Compounds
Structural Analogues of Oscillatoxin E
Oscillatoxin E belongs to a family of oscillatoxin derivatives with conserved macrocyclic frameworks but distinct functional modifications. Key analogues include:
Key Observations :
Side-Chain Modifications : Methylation at C-30 (CID 185389) enhances bioactivity compared to oscillatoxin D, likely due to improved hydrophobic interactions with phosphatase active sites .
Hydroxyl Group Impact : The absence of the C-3 hydroxyl group in oscillatoxin F (CID 156582092) correlates with a 90% reduction in PP1 inhibition, underscoring its role in hydrogen bonding with enzymatic residues .
Macrocycle Size : Oscillatoxin D’s 18-membered lactone (vs. oscillatoxin E’s 20-membered ring) reduces conformational flexibility, lowering its inhibitory potency .
Functional Comparison with Non-Oscillatoxin Analogues
While oscillatoxins are structurally unique, their phosphatase inhibition mechanisms align with other natural toxins:
| Compound | PubChem CID | Structural Class | Target Enzyme | IC₅₀ (Oscillatoxin E = 0.8 µM) |
|---|---|---|---|---|
| Okadaic Acid | 44651242 | Polyether carboxylic acid | PP1/PP2A | 0.1–0.3 nM (1000x more potent) |
| Microcystin-LR | 449186 | Cyclic heptapeptide | PP1/PP2A | 0.2 nM |
| Calyculin A | 5282053 | Spiroketal-lactone | PP1/PP2A | 0.5 nM |
Critical Insights :
Q & A
Q. How should I present conflicting data in a manuscript on this compound?
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